2-[8,9-dimethyl-7-(4-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]phenol
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Overview
Description
2-[8,9-dimethyl-7-(4-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]phenol is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon. The specific structure of this compound includes a pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core, which is known for its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[8,9-dimethyl-7-(4-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]phenol typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core, which is achieved through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[8,9-dimethyl-7-(4-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted analogs, each with distinct chemical and biological properties .
Scientific Research Applications
2-[8,9-dimethyl-7-(4-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]phenol has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly as an inhibitor of specific enzymes and receptors.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-[8,9-dimethyl-7-(4-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved include inhibition of enzyme activity, alteration of signal transduction pathways, and induction of apoptosis in certain cell types .
Comparison with Similar Compounds
Similar Compounds
- Pyrazolo[3,4-d]pyrimidine derivatives
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives
- 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine derivatives
Uniqueness
2-[8,9-dimethyl-7-(4-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]phenol is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to interact with a wide range of molecular targets makes it a valuable compound for scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C22H19N5O |
---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
2-[11,12-dimethyl-10-(4-methylphenyl)-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-4-yl]phenol |
InChI |
InChI=1S/C22H19N5O/c1-13-8-10-16(11-9-13)27-15(3)14(2)19-21(27)23-12-26-22(19)24-20(25-26)17-6-4-5-7-18(17)28/h4-12,28H,1-3H3 |
InChI Key |
XWBOOBNTDSANAR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(C3=C2N=CN4C3=NC(=N4)C5=CC=CC=C5O)C)C |
Origin of Product |
United States |
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